molecular formula C20H36OSn B8604364 Tributyl(2-methoxy-4-methylphenyl)stannane CAS No. 140221-61-0

Tributyl(2-methoxy-4-methylphenyl)stannane

Cat. No. B8604364
CAS RN: 140221-61-0
M. Wt: 411.2 g/mol
InChI Key: OPDGFKWNZKSDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tributyl(2-methoxy-4-methylphenyl)stannane is a useful research compound. Its molecular formula is C20H36OSn and its molecular weight is 411.2 g/mol. The purity is usually 95%.
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properties

CAS RN

140221-61-0

Product Name

Tributyl(2-methoxy-4-methylphenyl)stannane

Molecular Formula

C20H36OSn

Molecular Weight

411.2 g/mol

IUPAC Name

tributyl-(2-methoxy-4-methylphenyl)stannane

InChI

InChI=1S/C8H9O.3C4H9.Sn/c1-7-4-3-5-8(6-7)9-2;3*1-3-4-2;/h3-4,6H,1-2H3;3*1,3-4H2,2H3;

InChI Key

OPDGFKWNZKSDLH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=C(C=C1)C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromo-5-methylanisole (3.8 g) [obtained as described in J. Gen. Chem. U.S.S.R., 1932, 2, 455 (Chemical Abstracts, 1933, 27, 962)] in THF (50 ml) was added to magnesium turnings (0.47 g) and a catalytic amount of iodine under an atmosphere of argon. A catalytic volume of 1M methyl magnesium bromide in ether was added and the mixture was heated 50° C. for 1 hour, and then cooled to 0° C. Tributyltin chloride (5.6 g) was added dropwise over 5 minutes and the mixture was stirred for 18 hours. Volatile material was removed by evaporation and the residue partitioned between ether (50 ml) and saturated ammonium chloride solution (50 ml). The organic phase was separated and washed with saturated ammonium chloride solution (2×20 ml). The ether layer was separated, diluted with ethyl acetate (50 ml), and washed with water (25 ml), followed by saturated sodium chloride solution (50 ml). Volatile material was removed by evaporation and the residue purified by distillation to give (2-methoxy-4-methylphenyl)tributyl tin (B) (4.8 g), as an oil, b.p. 190° C. at 0.05 torr; NMR: 0.75-1.7 (complex m,27H), 2.4(s,3H), 3.8(s,3H), 6.6(t,1H), 6.8(d,1H), 7.2(d,1H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Four

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